2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
Description
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid (CAS: 1524826-39-8) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrazole core substituted with a methyl group and a carboxylic acid moiety. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . The compound is cataloged as a building block in organic synthesis and medicinal chemistry, offered by suppliers such as American Elements and Enamine Ltd. Key structural attributes include:
- Pyrano[3,4-c]pyrazole scaffold: A rigid bicyclic system that enhances stereochemical stability.
- Carboxylic acid group: Enables further functionalization (e.g., amidation, esterification).
- Methyl substituent: Influences lipophilicity and steric interactions.
Properties
IUPAC Name |
2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-2-3-13-4-6(5)9-10/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECOEMMNROFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCOCC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in preclinical studies. It has shown potential in reducing inflammation markers in animal models, suggesting its application in treating inflammatory diseases such as arthritis .
3. Anticancer Research
Recent investigations have explored the role of this compound in cancer therapy. Preliminary studies suggest that it may inhibit tumor growth and promote apoptosis in cancer cells. Further research is ongoing to elucidate its mechanisms of action and therapeutic potential in oncology .
Agricultural Applications
1. Plant Growth Regulators
In agricultural science, 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has been studied as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in various crops .
2. Pest Control
The compound's antimicrobial properties also extend to pest control applications. It has been tested as a natural pesticide alternative, showing effectiveness against common agricultural pests while being less harmful to beneficial insects compared to synthetic pesticides .
Materials Science
1. Synthesis of Functional Materials
The unique structure of 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid allows it to be utilized in synthesizing functional materials such as polymers and composites with enhanced properties. Research is ongoing into its use in creating materials for electronics and nanotechnology applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrano-pyrazole derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity :
- The target compound’s carboxylic acid group distinguishes it from carbonitrile derivatives (e.g., compound 3s in ), which exhibit higher reactivity in nucleophilic additions. Carboxylic acids are preferred for conjugation in prodrug design .
- The carbamate derivative () introduces a protecting group, highlighting the scaffold’s versatility in multi-step syntheses .
Substituent Effects: Methyl vs. Isopropyl: The isopropyl analog () has a higher molecular weight (210.23 vs. Aromatic Substituents: Chlorophenyl/methoxyphenyl groups in enhance π-π stacking interactions, favoring biological target binding but complicating synthesis (yield: 80%) .
Synthetic Accessibility: The target compound is commercially available, whereas analogs like the tert-butyl carbamate derivative require custom synthesis . Simpler pyrazole-carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are synthetically straightforward but lack the fused pyrano ring’s rigidity .
Applications: The pyrano-pyrazole core is prevalent in kinase inhibitors and antimicrobial agents due to its planar structure. Carboxylic acid derivatives are often intermediates for amide-based drug candidates . Carbonitrile derivatives () are explored for anticancer activity, leveraging their electrophilic cyano group .
Biological Activity
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
- Chemical Formula: C8H10N2O3
- Molecular Weight: 182.18 g/mol
- CAS Number: 1524826-39-8
- Appearance: Powder
Biological Activities
Research indicates that 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid exhibits several noteworthy biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with the pyrazole nucleus possess significant antimicrobial properties. For instance:
- Activity Against Bacteria and Fungi: Compounds derived from pyrazole structures have shown effectiveness against various strains including E. coli, Bacillus subtilis, and Aspergillus niger .
- Minimum Inhibitory Concentration (MIC): Some derivatives exhibit MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various assays:
- In Vivo Studies: Compounds similar to 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid have shown comparable effects to indomethacin in carrageenan-induced edema models .
- Mechanism of Action: The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
Antioxidant Activity
The antioxidant capacity of this compound has been explored using DPPH scavenging assays:
- Scavenging Percentages: Compounds related to this structure have shown DPPH scavenging activity ranging from 84.16% to 90.52%, indicating strong antioxidant potential .
The biological effects of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid are believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.
- Receptor Modulation: It is suggested that the compound can interact with receptors such as the aryl hydrocarbon receptor (AhR), potentially blocking harmful signaling pathways associated with environmental toxins .
Case Studies and Research Findings
- Antimicrobial Efficacy Study:
- Anti-inflammatory Study:
- Antioxidant Activity Assessment:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid | Heterocyclic | Antimicrobial, Anti-inflammatory |
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic | Anticancer |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Heterocyclic | Antimicrobial |
Q & A
(Basic) What are the common synthetic routes for this compound?
Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazines, β-keto esters, aldehydes, and cyclic ketones. For example, Zonouz et al. (2012) developed a green synthesis method using water as a solvent and triethylamine as a catalyst, achieving yields >85% through a one-pot domino reaction . Key intermediates like methyl 6-amino-5-cyano-4-aryl derivatives are formed, followed by cyclization under reflux conditions. Purification often involves column chromatography with ethyl acetate/hexane mixtures .
(Basic) What spectroscopic methods are used for structural characterization?
Answer:
- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 13.99 (s, 1H, pyrazole NH), 12.43 (s, 1H, COOH), and aromatic protons between δ 7.50–8.70 confirm the fused pyrano-pyrazole system .
- LCMS : Used to verify purity (>94.77%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for trifluoromethyl derivatives) .
- HPLC : Validates purity (>97%) using C18 columns and acetonitrile/water gradients .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Answer:
- Catalyst screening : Triethylamine or piperidine enhances cyclization efficiency .
- Solvent selection : Water or ethanol improves green chemistry metrics, while DMF accelerates reactivity at 80–100°C .
- Time-temperature trade-off : Prolonged reflux (6–8 hrs) increases conversion but risks decomposition; monitoring via TLC is critical .
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts like unreacted hydrazines .
(Advanced) How to resolve contradictions in spectral data across studies?
Answer: Discrepancies in NMR shifts (e.g., pyrazole NH δ 13.99 vs. δ 13.50 in other reports) arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 alters hydrogen bonding .
- Impurities : Residual solvents (e.g., DMF) or water can broaden peaks. Drying under vacuum and deuterated solvent exchange mitigate this .
- Dynamic proton exchange : Acidic protons (COOH, NH) exhibit variable shifts depending on concentration and temperature. Low-temperature NMR (e.g., –40°C) stabilizes these signals .
(Basic) What are the recommended storage conditions?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
- Humidity : Desiccate with silica gel to avoid deliquescence (critical for hygroscopic intermediates like methyl esters) .
- Light sensitivity : Amber vials prevent UV-induced degradation of the pyrazole ring .
(Advanced) How to evaluate its biological activity in vitro?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC50 values are calculated from dose-response curves (0.1–100 μM) .
- Anticancer activity : MTT assays on HeLa or MCF-7 cells, with 48–72 hr incubations. Positive controls (e.g., doxorubicin) validate assay conditions .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining confirms mechanism (e.g., cell cycle arrest at G1 phase) .
(Advanced) What structural modifications enhance bioactivity?
Answer: SAR studies suggest:
- Trifluoromethyl groups at C-3 improve kinase inhibition (e.g., 283 in shows IC50 = 12 nM against EGFR) .
- Phenyl substitutions at C-4 increase lipophilicity, enhancing membrane permeability (logP >2.5) .
- Ester-to-acid conversion (e.g., methyl ester hydrolysis) boosts solubility for in vivo testing .
(Advanced) How to determine crystal structure for conformational analysis?
Answer:
- X-ray crystallography : Single crystals grown via slow evaporation (solvent: methanol/water). Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Key parameters : Bond lengths (C=O: 1.21 Å, N–N: 1.38 Å) and dihedral angles (pyrano-pyrazole: 12.5°) confirm planarity .
- Software : SHELX-97 refines structures; CCDC deposition (e.g., CCDC 862345) enables cross-study validation .
(Basic) What are the stability concerns during synthesis?
Answer:
- pH sensitivity : The carboxylic acid group degrades under strong basic conditions (pH >10). Reactions are best maintained at pH 6–8 .
- Thermal decomposition : Heating >120°C causes decarboxylation. Reflux under nitrogen minimizes oxidation .
- Byproduct formation : Hydrazine intermediates can form azides; quenching with acetic acid prevents this .
(Advanced) How to design analogs for SAR studies?
Answer:
- Scaffold diversification : Introduce substituents at C-5 (e.g., cyano groups) or C-7 (e.g., methyl for steric hindrance) .
- Isosteric replacements : Replace pyrazole with imidazole to compare electronic effects .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict binding affinities to targets like COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
